An In-depth Technical Guide on the Tcp-BP-sfac Mechanism of Multi-Resonance Thermally Activated Delayed Fluorescence
An In-depth Technical Guide on the Tcp-BP-sfac Mechanism of Multi-Resonance Thermally Activated Delayed Fluorescence
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the multi-resonance thermally activated delayed fluorescence (MR-TADF) mechanism, with a specific focus on the highly efficient sky-blue emitter, Tcp-BP-sfac. This document details the core principles of MR-TADF, the molecular design and synthesis of Tcp-BP-sfac, its photophysical and electrochemical properties, and the fabrication of high-efficiency organic light-emitting diodes (OLEDs).
Core Principles of Multi-Resonance Thermally Activated Delayed Fluorescence (MR-TADF)
Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons in OLEDs, which would otherwise be wasted in conventional fluorescent emitters, thereby enabling up to 100% internal quantum efficiency (IQE). The process relies on the reverse intersystem crossing (RISC) of non-emissive triplet excitons (T₁) to the emissive singlet state (S₁) through thermal energy. This is followed by the radiative decay from the S₁ state, producing delayed fluorescence.
Multi-resonance (MR) TADF represents a sophisticated molecular design strategy that enhances the efficiency of the TADF process. In MR-TADF emitters, electron-donating and electron-accepting units are incorporated into a rigid, planar polycyclic aromatic framework. This specific arrangement induces a "multi-resonance effect," leading to a significant separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This spatial separation minimizes the exchange energy between the singlet and triplet states, resulting in a very small singlet-triplet energy gap (ΔEST). A small ΔEST is crucial for efficient RISC.
The core concept of the Tcp-BP-sfac emitter revolves around a molecular architecture consisting of an electron-accepting carbonyl core, which is known to promote spin-orbit coupling (SOC) due to the n-π* transition, thereby facilitating RISC. This core is flanked by electron-donating groups of spiro[acridine-9,9′-fluorene] (sfac) and carbazole (B46965) derivatives, specifically 1,3,5-tri(carbazol-9-yl)benzene (Tcp). This design not only ensures a small ΔEST but also contributes to a high photoluminescence quantum yield (PLQY) and a preferential horizontal dipole orientation, which is critical for enhancing the light out-coupling efficiency in OLEDs.
Quantitative Data Summary
The photophysical and electrochemical properties of Tcp-BP-sfac and related emitters are summarized in the table below for comparative analysis.
| Molecule | PL Peak (nm) | PLQY (%) | Delayed Fluorescence Lifetime (μs) | HOMO (eV) | LUMO (eV) | ΔEST (eV) |
| Tcp-BP-sfac | ~483 | >90 | 5.4 - 5.7 | -5.85 | -2.77 | ~0.05 |
| P-BP-sfac | ~480 | >80 | - | - | - | - |
| CP-BP-sfac | ~482 | >85 | - | - | - | - |
| mCP-BP-sfac | ~483 | >90 | - | - | - | - |
Experimental Protocols
Synthesis of Tcp-BP-sfac
The synthesis of Tcp-BP-sfac is a multi-step process involving the preparation of key precursors.
Synthesis of Spiro[acridine-9,9′-fluorene] (sfac):
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A mixture of fluorenone and aluminum trichloride (B1173362) is prepared in chloroform (B151607) at room temperature.
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A solution of aniline (B41778) and triethylamine (B128534) is added dropwise to the mixture under stirring.
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The reaction is stirred for several hours and then quenched with a sodium hydroxide (B78521) solution.
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The organic phase is extracted with dichloromethane (B109758) and purified by column chromatography to yield N-phenyl-9H-fluoren-9-imine.
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The imine compound is then reacted with potassium fluoride (B91410), 18-crown-6, and a phenyl mesylate compound in a cycloaddition reaction to yield 10H-spiro[acridine-9,9′-fluorene].[1]
Synthesis of 1,3,5-tri(carbazol-9-yl)benzene (Tcp):
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1,3,5-tribromobenzene is reacted with an excess of carbazole in the presence of a copper catalyst and a base (e.g., potassium carbonate) in a high-boiling point solvent like 1,2-dichlorobenzene.
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The reaction mixture is heated at reflux for an extended period.
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After cooling, the product is isolated by filtration and purified by recrystallization or column chromatography.
Final Assembly of Tcp-BP-sfac: Detailed experimental procedures for the final coupling of the sfac and Tcp moieties to the benzophenone (B1666685) core are proprietary to the research group that developed the molecule and are not publicly available in full detail. The general approach involves nucleophilic aromatic substitution or cross-coupling reactions.
Fabrication of OLED Devices
The high-efficiency sky-blue OLEDs utilizing Tcp-BP-sfac as the emitter are fabricated using a thermal evaporation method in a high-vacuum environment.
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Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol, and then dried in an oven. The substrates are then treated with UV-ozone to improve the work function of the ITO.
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Layer Deposition: All organic layers and the metal cathode are deposited by thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr). The deposition rates are controlled using quartz crystal monitors.
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Hole Injection Layer (HIL): A thin layer of a suitable hole-injection material is deposited onto the ITO anode.
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Hole Transporting Layer (HTL): A layer of a hole-transporting material is deposited on top of the HIL.
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Emissive Layer (EML): Tcp-BP-sfac is deposited as the emissive layer. For doped devices, Tcp-BP-sfac is co-evaporated with a host material.
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Electron Transporting Layer (ETL): An electron-transporting material is deposited on the EML.
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Electron Injection Layer (EIL): A thin layer of a low work function material, such as lithium fluoride (LiF), is deposited to facilitate electron injection.
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Cathode: A metal cathode, typically aluminum (Al), is deposited on top of the EIL.
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Encapsulation: The fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
Photophysical and Electrochemical Measurements
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UV-Vis Absorption and Photoluminescence Spectroscopy: Absorption and emission spectra are recorded using a UV-Vis spectrophotometer and a fluorescence spectrometer, respectively.
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Photoluminescence Quantum Yield (PLQY): The PLQY is measured using an integrating sphere.
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Transient Photoluminescence Decay: The prompt and delayed fluorescence lifetimes are measured using a time-correlated single photon counting (TCSPC) system with a pulsed laser as the excitation source.
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Cyclic Voltammetry (CV): The HOMO and LUMO energy levels are determined by cyclic voltammetry in a three-electrode cell with a platinum working electrode, a platinum wire counter electrode, and a saturated calomel (B162337) reference electrode.
Visualizations
Caption: Energy level diagram of the MR-TADF mechanism.
Caption: OLED device architecture.
Caption: Synthesis workflow of Tcp-BP-sfac.
